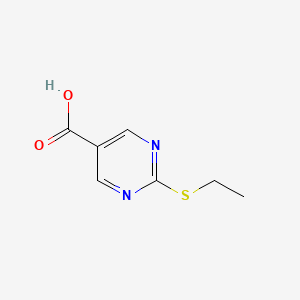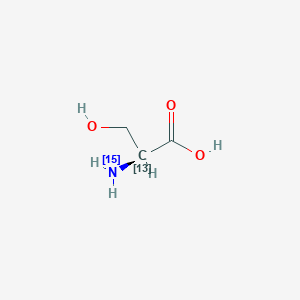
(2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid
Descripción general
Descripción
(2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and the structure of collagen.
Aplicaciones Científicas De Investigación
(2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid has been studied for its potential applications in various fields of research. In medicinal chemistry, the compound has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and viral infections. In biochemistry, the compound has been used as a probe to study protein-protein interactions and enzyme mechanisms. In molecular biology, the compound has been used as a tool to study protein folding and stability.
Mecanismo De Acción
The mechanism of action of (2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid is not fully understood. However, it is known to interact with proteins through hydrogen bonding and hydrophobic interactions. The compound has been shown to stabilize protein structures and inhibit protein-protein interactions. Additionally, the compound has been shown to inhibit the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and viral infections. The compound has also been shown to stabilize protein structures and prevent protein aggregation, which is associated with various neurodegenerative diseases. In vivo studies have shown that the compound can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid in lab experiments is its ability to be tracked using NMR spectroscopy. The use of 15N-labeled proline in the synthesis allows for the specific tracking of the compound in biological systems. Additionally, the compound has been shown to have low toxicity and high stability, making it a suitable candidate for in vitro and in vivo experiments. However, one of the limitations of using the compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(15N)Azanyl-3-hydroxy(213C)propanoic acid. One direction is to investigate the compound's potential as a drug candidate for the treatment of cancer, neurodegenerative diseases, and viral infections. Another direction is to study the compound's mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, the compound can be used as a tool to study protein-protein interactions and enzyme mechanisms, which may lead to the discovery of new drug targets. Finally, the development of more cost-effective synthesis methods may increase the availability of the compound for research purposes.
Propiedades
IUPAC Name |
(2S)-2-(15N)azanyl-3-hydroxy(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-CJQZVISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583867 | |
| Record name | L-(2-~13~C,~15~N)Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
285977-90-4 | |
| Record name | L-(2-~13~C,~15~N)Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



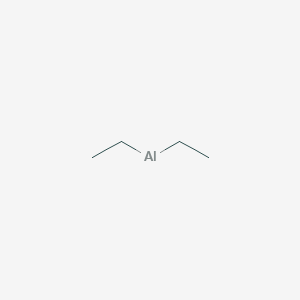
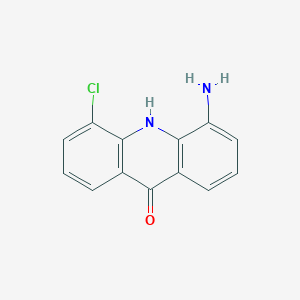

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1628411.png)
![2-(2H-1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1628415.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B1628416.png)
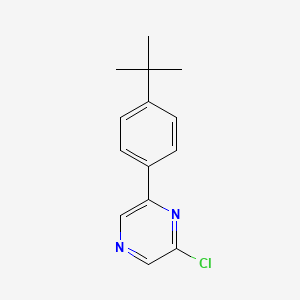





![7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1628429.png)
